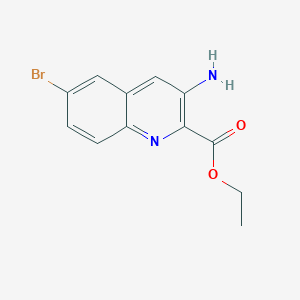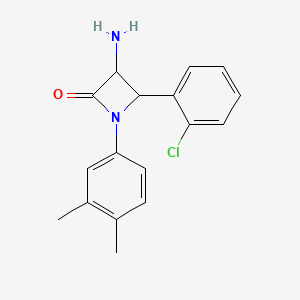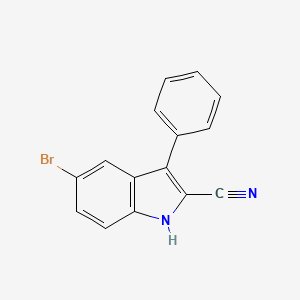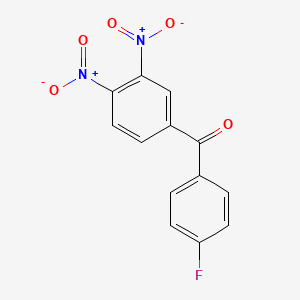
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate is a chemical compound with the molecular formula C13H12Cl2N2O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties
Vorbereitungsmethoden
The synthesis of Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate typically involves the reaction of 6,7-dichloro-3-methylquinoxaline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription, leading to antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An antibiotic with anticancer properties.
Atinoleutin: A compound with potential anticancer activity.
Levomycin: An antibiotic used in the treatment of bacterial infections.
Carbadox: An antimicrobial agent used in animal feed.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H12Cl2N2O2 |
|---|---|
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)6-10-7(2)16-11-4-8(14)9(15)5-12(11)17-10/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
BUXRLMIXPUREND-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)


![tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B11835603.png)



![2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11835614.png)




![Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester](/img/structure/B11835644.png)
